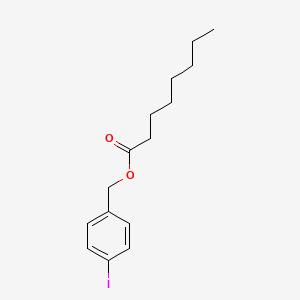

(4-iodophenyl)methyl octanoate

Description

Structure

3D Structure

Properties

CAS No. |

67987-34-2 |

|---|---|

Molecular Formula |

C15H21IO2 |

Molecular Weight |

360.23 g/mol |

IUPAC Name |

(4-iodophenyl)methyl octanoate |

InChI |

InChI=1S/C15H21IO2/c1-2-3-4-5-6-7-15(17)18-12-13-8-10-14(16)11-9-13/h8-11H,2-7,12H2,1H3 |

InChI Key |

SVYNEJFXKXPMLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC1=CC=C(C=C1)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Iodophenyl Methyl Octanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like (4-iodophenyl)methyl octanoate (B1194180), providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of (4-iodophenyl)methyl octanoate are predicted based on the analysis of its constituent parts: the (4-iodophenyl)methyl group and the octanoate chain. While specific experimental data for this exact molecule is not publicly available, the expected chemical shifts can be accurately estimated by examining related structures such as methyl 4-iodobenzoate (B1621894) and methyl octanoate. chemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the protons of the octanoate alkyl chain.

Aromatic Protons: The protons on the iodinated benzene (B151609) ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm). The two protons ortho to the iodine atom will be magnetically equivalent, as will the two protons ortho to the methylene ester group. The electron-withdrawing effect of the iodine and the ester group will deshield these protons.

Benzylic Methylene Protons (-CH₂-O): The two protons of the methylene group linking the aromatic ring to the ester oxygen are expected to appear as a singlet around δ 5.0-5.3 ppm. Their proximity to the electronegative oxygen and the aromatic ring causes a significant downfield shift.

Octanoate Chain Protons: The protons of the C8 alkyl chain will show characteristic signals in the upfield region (δ 0.8-2.5 ppm). The α-methylene protons (-CH₂-COO) will be the most downfield of the chain protons (around δ 2.3 ppm) due to the adjacent carbonyl group. The terminal methyl group (-CH₃) will appear as a triplet around δ 0.9 ppm. The other methylene groups will appear as a complex multiplet in between.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 170-175 ppm.

Aromatic Carbons: The iodinated benzene ring will show four distinct signals. The carbon atom bonded to the iodine (C-I) will have its chemical shift influenced by the heavy atom effect, appearing around δ 90-100 ppm. The other aromatic carbons will resonate in the typical range of δ 128-140 ppm.

Benzylic Methylene Carbon (-CH₂-O): This carbon will be found in the range of δ 65-70 ppm.

Octanoate Chain Carbons: The carbons of the alkyl chain will appear in the upfield region (δ 14-35 ppm), with the α-methylene carbon being the most downfield of the chain carbons.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CH₂O) | 7.30 - 7.40 | d |

| Aromatic (ortho to -I) | 7.70 - 7.80 | d |

| Benzylic (-CH₂O) | 5.10 - 5.30 | s |

| α-Methylene (-CH₂COO) | 2.30 - 2.40 | t |

| β-Methylene (-CH₂CH₂COO) | 1.60 - 1.70 | p |

| Other Methylene (-(CH₂)₄-) | 1.20 - 1.40 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 172 - 174 |

| Aromatic (C-CH₂O) | 137 - 139 |

| Aromatic (CH, ortho to -CH₂O) | 128 - 130 |

| Aromatic (CH, ortho to -I) | 137 - 139 |

| Aromatic (C-I) | 94 - 96 |

| Benzylic (-CH₂O) | 65 - 68 |

| α-Methylene (-CH₂COO) | 34 - 36 |

| Octanoate Chain (-CH₂-) | 22 - 32 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons in the octanoate chain, for instance, between the terminal methyl protons and the adjacent methylene protons, and between all adjacent methylene groups along the chain. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the definitive assignment of the carbon signals for all protonated carbons, such as the benzylic methylene and the carbons of the octanoate chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, HMBC would show a correlation from the benzylic methylene protons to the carbonyl carbon of the ester, and to the aromatic carbons, thus confirming the ester linkage and its position on the benzene ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation pathways.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) and various fragment ions.

For this compound (C₁₅H₂₁IO₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation patterns would likely involve:

Loss of the octanoate chain: Cleavage of the ester bond could lead to the formation of a stable (4-iodophenyl)methyl cation.

McLafferty rearrangement: For long-chain esters, a characteristic fragmentation pathway is the McLafferty rearrangement, which would result in a specific neutral loss.

Cleavage within the alkyl chain: Fragmentation of the octanoate chain would produce a series of ions separated by 14 Da (corresponding to CH₂ groups).

A related compound, 4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate, shows a molecular ion in its EI-MS, indicating that the molecular ion of this compound should also be observable. mdpi.comresearchgate.net

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement of the molecular ion, which can be used to determine the elemental composition and thus the molecular formula of the compound with high confidence. For this compound, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

For this compound, the key characteristic absorption bands in the IR spectrum would be:

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹, characteristic of the ester carbonyl group.

C-O Stretch: Two distinct C-O stretching bands are expected for the ester group, one for the C(=O)-O bond and another for the O-CH₂ bond, typically found in the 1000-1300 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching vibrations from the octanoate chain and the benzylic methylene group will appear just below 3000 cm⁻¹. Aromatic C-H stretches will appear just above 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will show several bands in the 1450-1600 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Analysis of a similar structure, 4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate, shows a strong C=O stretch at 1753 cm⁻¹ and aliphatic C-H stretches at 2954, 2915, and 2849 cm⁻¹, which is consistent with the expected values for this compound. mdpi.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 | Strong |

| Ester C-O | Stretch | 1000 - 1300 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to be dominated by characteristic vibrations of the ester and the substituted benzene ring.

Key expected vibrational frequencies include a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Another significant feature would be the C-O stretching vibrations of the ester linkage, which are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

The aromatic part of the molecule, the 4-iodophenyl group, would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The para-substitution pattern of the benzene ring would likely give rise to a distinct pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane C-H bending vibrations between 800-860 cm⁻¹. The C-I stretching vibration is expected to appear at lower frequencies, typically in the 480-610 cm⁻¹ range.

Anticipated FT-IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium to Strong |

| C=O (Ester) | Stretching | 1735-1750 | Strong |

| C-O (Ester) | Stretching | 1100-1300 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium |

| C-H (Aromatic) | Bending (out-of-plane) | 800-860 | Strong |

| C-I | Stretching | 480-610 | Medium |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show a strong signal for the symmetric stretching of the C=C bonds in the benzene ring. The C-I bond, being heavy and relatively non-polar, should also yield a characteristic Raman signal. The aliphatic C-H stretching and bending modes of the octanoate chain would also be visible.

Advanced Diffraction Techniques for Solid-State Structure (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as van der Waals forces and potential halogen bonding involving the iodine atom. While no specific crystal structure for this compound has been published, data for related iodo-aromatic compounds and long-chain esters suggest that the molecule would adopt a conformation that minimizes steric hindrance and maximizes packing efficiency in the solid state. The octanoate chain would likely be in an extended, all-trans conformation.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral derivatives are synthesized)

The parent molecule, this compound, is not chiral. However, if a chiral center were introduced, for example, by synthesizing a derivative with a chiral substituent on the octanoate chain or the phenyl ring, chiroptical techniques would be essential for its characterization. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be used to determine the enantiomeric purity and absolute configuration of the synthesized chiral derivatives. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing unique spectral fingerprints for each enantiomer.

Theoretical and Computational Chemistry Insights into 4 Iodophenyl Methyl Octanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (4-iodophenyl)methyl octanoate (B1194180) at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and preferred three-dimensional arrangement of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the structure and energetics of molecules the size of (4-iodophenyl)methyl octanoate. DFT calculations can map the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. eurjchem.com

The conformational flexibility of this compound is primarily due to the rotation around several single bonds, particularly within the octanoate alkyl chain and the linkage to the benzyl (B1604629) group. DFT studies can determine the relative energies of various conformers, such as extended (all-trans) versus folded arrangements of the alkyl chain. The analysis typically reveals that extended conformations minimize steric hindrance. The bulky iodophenyl group restricts the motion of the aromatic portion, while the aliphatic chain possesses significant mobility.

By performing a potential energy scan, where the dihedral angle of a specific bond is systematically varied, the energy profile for rotation can be calculated. This helps in identifying the most stable conformations (energy minima) and the transition states for interconversion (energy maxima).

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-O-CH₂) | Relative Energy (kJ/mol) | Note |

| A | ~180° (anti) | 0.00 | Most stable conformer, extended structure. |

| B | ~60° (gauche) | 5.2 | Higher energy due to steric interaction. |

| C | -60° (gauche) | 5.3 | Similar in energy to the other gauche conformer. |

| Note: This table is a hypothetical representation of typical results from DFT conformational analysis. |

Ab initio methods, while computationally more intensive than DFT, are employed to obtain high-accuracy data for electronic properties. science.gov These calculations are based on first principles without reliance on empirical parameters, providing a rigorous theoretical foundation. epa.gov For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate precise values for properties such as ionization potential and electron affinity. rsc.org

These calculations offer a detailed picture of the electron distribution. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the iodophenyl ring, particularly the iodine atom and the π-system of the benzene (B151609) ring, while the lowest unoccupied molecular orbital (LUMO) would likely be centered on the carbonyl group of the ester, which acts as an electron-accepting site. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions.

Computational Modeling of Reaction Mechanisms and Transition States in this compound Synthesis and Transformations

Computational modeling is instrumental in mapping the reaction pathways for the synthesis and subsequent chemical transformations of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed.

For instance, the synthesis of this ester via the esterification of octanoic acid with (4-iodophenyl)methanol can be modeled. Calculations would identify the transition state for the nucleophilic attack of the alcohol onto the protonated carboxylic acid, providing the activation energy for the reaction.

Similarly, the hydrolysis of this compound can be investigated. The base-catalyzed hydrolysis of esters typically proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism. epa.gov Computational studies can model the stepwise process: the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent collapse of this intermediate to yield an octanoate anion and (4-iodophenyl)methanol. epa.gov DFT calculations can precisely locate the structure and energy of the high-energy transition state, which is crucial for determining the reaction rate. epa.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and intermolecular interactions. nih.govdovepress.com An MD simulation of this compound, either in a solvent or in a condensed phase, would reveal how the molecule behaves in a more realistic environment.

These simulations show the extensive conformational sampling of the flexible octanoate chain, which can adopt various bent and folded shapes at finite temperatures. They also provide insights into how molecules of this compound interact with each other. Key intermolecular forces would include van der Waals interactions between the alkyl chains and π-π stacking interactions between the iodophenyl rings. The presence of the large iodine atom and the polar ester group would lead to specific dipole-dipole interactions that influence the packing and bulk properties of the material. nih.gov MD simulations are particularly useful for understanding how the molecule might arrange itself at an interface or within a larger assembly. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental measurements for structural validation. researchgate.net

For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts with reasonable accuracy. researchgate.net The calculated shifts for the hydrogen and carbon atoms in different chemical environments (aromatic ring, alkyl chain, methylene (B1212753) bridge, methyl group) can be correlated with an experimental spectrum to confirm assignments. Discrepancies between calculated and experimental values can often point to specific solvent effects or conformational averaging that was not fully captured in the computational model. ijstr.org

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. ijstr.org These calculations help in assigning the observed spectral bands to specific molecular motions, such as C=O stretching of the ester, C-I stretching, C-H stretching of the alkyl and aromatic groups, and various bending modes. The agreement between the predicted and measured spectra serves as a strong validation of the computed molecular geometry. science.gov

Table 2: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Assignment |

| C=O | 173.5 | 173.1 | Ester Carbonyl |

| C-I | 94.8 | 94.2 | Aromatic C attached to Iodine |

| O-CH₂-Ar | 65.9 | 65.5 | Methylene Bridge |

| Ar-CH (ortho to CH₂) | 138.1 | 137.8 | Aromatic CH |

| Ar-CH (ortho to I) | 130.2 | 129.9 | Aromatic CH |

| Chain-CH₂ (alpha to C=O) | 34.5 | 34.2 | Alkyl Chain |

| Chain-CH₃ | 14.3 | 14.1 | Terminal Methyl |

| Note: This table is a representative example used to illustrate the validation process. Actual experimental values may vary. |

Structure-Property Relationship (SPR) Modeling for Rational Design of Derivatives

Structure-Property Relationship (SPR) modeling uses computational methods to establish a correlation between a molecule's structure and its key properties. acs.org By systematically modifying the structure of this compound in silico and calculating the resulting change in a property of interest, researchers can rationally design new derivatives without the immediate need for synthesis and testing. nih.gov

For example, one could investigate how changing the substituent on the phenyl ring (e.g., replacing iodine with bromine, chlorine, or a nitro group) affects the molecule's electronic properties, such as its LUMO energy and dipole moment. Similarly, the length of the alkyl chain could be varied to tune properties like hydrophobicity, which can be estimated computationally via parameters like the octanol-water partition coefficient (LogP). This approach allows for the high-throughput screening of virtual compounds to identify candidates with enhanced reactivity, specific electronic characteristics, or other desired features for various applications. acs.org

Hydrolysis and Transesterification Reactions of the Octanoate Ester Linkage

The ester linkage in this compound is a focal point for nucleophilic acyl substitution reactions, including hydrolysis and transesterification, which can be promoted by acid, base, or enzymatic catalysts.

The acid-catalyzed hydrolysis of this compound is a reversible reaction that yields octanoic acid and (4-iodophenyl)methanol. wikipedia.orgdalalinstitute.com This transformation is essentially the reverse of the Fischer esterification process. wikipedia.orgyoutube.com The reaction is typically carried out by heating the ester in the presence of water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk To drive the equilibrium toward the products, a large excess of water is utilized. wikipedia.orgchemguide.co.uk

The mechanism proceeds through several key steps:

Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. youtube.comchemguide.co.ukswun.edu.cn

Nucleophilic Attack : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. youtube.comswun.edu.cn This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the alkoxy oxygen, converting the (4-iodophenyl)methoxy group into a good leaving group, (4-iodophenyl)methanol. youtube.comchemguide.co.uk

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the (4-iodophenyl)methanol molecule. youtube.comswun.edu.cn

Deprotonation : The protonated carbonyl of the resulting octanoic acid is deprotonated by a water molecule, regenerating the acid catalyst and yielding the final carboxylic acid product. youtube.comchemguide.co.uk

Table 1: General Steps in Acid-Catalyzed Ester Hydrolysis

| Step | Description | Intermediate/Product |

| 1 | Protonation of carbonyl oxygen | Activated ester |

| 2 | Nucleophilic attack by water | Tetrahedral intermediate |

| 3 | Proton transfer to the alkoxy group | Protonated tetrahedral intermediate |

| 4 | Elimination of the alcohol | Protonated carboxylic acid and alcohol |

| 5 | Deprotonation | Carboxylic acid and regenerated catalyst |

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into the salt of octanoic acid (a carboxylate) and (4-iodophenyl)methanol. wikipedia.orgwikipedia.orgpearson.com Unlike its acid-catalyzed counterpart, this reaction goes to completion because the final deprotonation of the carboxylic acid by the base is energetically favorable. wikipedia.org The reaction requires a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). wikipedia.orgvaia.com

The mechanism of saponification involves the following steps:

Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. wikipedia.orgpearson.com

Formation of Tetrahedral Intermediate : This attack results in the formation of a tetrahedral alkoxide intermediate. wikipedia.org

Elimination of Leaving Group : The intermediate collapses, and the (4-iodophenyl)methoxide ion is expelled as the leaving group, forming octanoic acid.

Acid-Base Reaction : An immediate and rapid acid-base reaction occurs where the newly formed octanoic acid protonates the (4-iodophenyl)methoxide ion. Concurrently, the strong base deprotonates the octanoic acid, forming the carboxylate salt (e.g., sodium octanoate) and (4-iodophenyl)methanol. wikipedia.org

This process is fundamental to the production of soap from fats and oils, which are triglycerides (triesters of glycerol). vaia.com

Enzymes, particularly lipases and esterases, can be employed as highly selective catalysts for the hydrolysis of esters like this compound. nih.gov These biocatalytic reactions are known for their high efficiency, mild reaction conditions (often at room temperature and neutral pH), and remarkable chemo-, regio-, and enantioselectivity. mdpi.comznaturforsch.com

The biotransformation of this compound would involve the enzymatic cleavage of the ester bond to produce octanoic acid and (4-iodophenyl)methanol. This process is relevant in the study of drug metabolism, as aryl methyl ethers and esters can undergo metabolic transformations in vivo. nih.govnih.gov Lipases from various sources, such as Pseudomonas fluorescens and Candida rugosa, are commonly used for the enantiomer-selective hydrolysis of aryl esters. researchgate.net For instance, studies on similar compounds like phenylglyoxylic acid esters have shown that biocatalysts from plant materials can reduce the keto group to a hydroxyl group with high yield and enantioselectivity. znaturforsch.com

The general pathway for enzyme-catalyzed hydrolysis involves the binding of the ester to the enzyme's active site, followed by a nucleophilic attack from a residue in the active site (e.g., serine) to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. For this compound, this reaction would involve reacting it with a different alcohol in the presence of an acid or base catalyst to produce a new octanoate ester and (4-iodophenyl)methanol. masterorganicchemistry.com

Base-Catalyzed Transesterification : This is typically achieved by using an alkoxide of the desired alcohol (e.g., sodium ethoxide in ethanol). The reaction proceeds via a nucleophilic addition-elimination mechanism, similar to saponification. To ensure the reaction proceeds in the desired direction, the alcohol corresponding to the incoming alkoxide is used as the solvent in large excess. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. Again, using the desired alcohol as the solvent drives the equilibrium towards the formation of the new ester. masterorganicchemistry.com

This reaction is highly valuable for creating a library of different octanoate esters from a single precursor, which can be useful in the synthesis of fine chemicals and pharmaceuticals. nih.govorganic-chemistry.org For example, the transesterification of fatty acid methyl esters (FAMEs) is the core reaction in biodiesel production. conicet.gov.arou.edu

Reactions Involving the Iodophenyl Moiety

The carbon-iodine (C-I) bond in the iodophenyl group of this compound is a versatile handle for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The iodophenyl group of the title compound makes it an excellent substrate for these reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. diva-portal.orgmdpi.com Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield a (biphenyl-4-yl)methyl octanoate derivative. nih.govscielo.org.mx This method is widely used for constructing biaryl systems, which are common motifs in pharmaceuticals and materials science. mdpi.comrsc.org

Heck Reaction : The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netmdpi.comambeed.com For example, reacting this compound with an alkene like styrene (B11656) would result in the formation of a stilbene (B7821643) derivative, specifically (4-((E)-2-phenylvinyl)phenyl)methyl octanoate. The reaction tolerates a wide variety of functional groups. researchgate.netnih.gov The catalytic cycle generally involves oxidative addition of the aryl iodide to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. researchgate.netnih.gov The coupling of this compound with a terminal alkyne (R-C≡CH) would produce a (4-(alkynyl)phenyl)methyl octanoate derivative. nih.govrsc.org This reaction is a highly efficient method for synthesizing aryl-substituted alkynes, which are valuable intermediates in the synthesis of natural products and complex organic molecules. rsc.orgnih.gov

Table 2: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine ligand, Base | Substituted alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄, CuI, Base (e.g., Amine) | Aryl-alkyne derivative |

Transformations of the Alkyl Chain (Octanoate)

The octanoate portion of the molecule offers reaction sites for modifying the alkyl chain, primarily through reactions involving the ester carbonyl group and the adjacent α-protons.

The protons on the carbon atom alpha to the ester carbonyl group (C2 of the octanoate chain) are weakly acidic (pKa ≈ 25) and can be removed by a strong, non-nucleophilic base to form an ester enolate. vanderbilt.edu This enolate is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the α-position.

Alpha-Alkylation: A common method for α-alkylation involves the use of lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to generate the enolate quantitatively. youtube.com The subsequent addition of an alkyl halide (e.g., methyl iodide or ethyl bromide) results in the formation of a new carbon-carbon bond at the alpha position. youtube.com This SN2 reaction is most effective with primary or methyl halides. youtube.com Iridium-based catalysts have also been developed for the α-alkylation of unactivated esters using alcohols as the alkylating agents, which is a more atom-economical approach. nih.gov

Alpha-Halogenation: While the direct halogenation of ester enolates can be difficult to control, methods analogous to the α-halogenation of ketones exist. This reaction can proceed under acidic or basic conditions, but controlling the degree of halogenation can be challenging, especially under basic conditions where polyhalogenation is often favored. chemistrysteps.comlibretexts.org For carboxylic acids, the Hell-Volhard-Zelinsky (HVZ) reaction allows for α-bromination, a process that proceeds via an acyl halide intermediate. youtube.com A similar strategy could be envisioned for esters under specific conditions.

The ester functionality of the octanoate chain can participate in several classic carbon-carbon bond-forming reactions.

Claisen Condensation: This reaction involves the base-promoted condensation of two ester molecules to form a β-keto ester. wikipedia.orglibretexts.org When applied to this compound, one molecule's enolate would attack the carbonyl group of a second molecule. The reaction requires a stoichiometric amount of a strong base, such as sodium ethoxide, and is driven to completion by the deprotonation of the resulting β-keto ester product. wikipedia.org

Acyloin Condensation: This is a reductive coupling of two ester molecules using an alkali metal, typically sodium, in an aprotic solvent. wikipedia.org The reaction results in the formation of an α-hydroxy ketone, known as an acyloin. bspublications.netwiley.com Two molecules of this compound could, in principle, be coupled via this method to form a 16-carbon α-hydroxy ketone bearing two (4-iodophenyl)methyl groups.

Ester Cleavage: The most fundamental cleavage reaction is the hydrolysis of the ester bond to yield (4-iodophenyl)methanol and octanoic acid. This can be achieved under acidic or basic (saponification) conditions. Enzymatic cleavage using lipases or esterases also provides a mild and selective method for ester bond scission. nih.govnih.gov

Table 3: Key C-C Bond Forming Reactions of the Octanoate Ester

| Reaction Name | Reagents | Product Type |

|---|---|---|

| Claisen Condensation | Strong base (e.g., NaOEt) | β-Keto ester wikipedia.orglibretexts.org |

| Acyloin Condensation | Metallic Sodium (Na) | α-Hydroxy ketone wikipedia.orgwiley.com |

Conclusion

(4-Iodophenyl)methyl octanoate (B1194180) emerges as a molecule of significant potential in advanced chemical research. While not a widely studied compound in its own right, its value lies in its versatile structure, which combines a highly reactive iodoaryl group with a flexible and lipophilic octanoate chain. This unique combination makes it an attractive precursor for the synthesis of a wide range of functional materials, including liquid crystals and polymers, where its distinct structural components can be used to tailor the properties of the final material.

Furthermore, the facility with which the iodoaryl group can be modified through a variety of palladium-catalyzed cross-coupling reactions positions (4-iodophenyl)methyl octanoate as a valuable intermediate in organic synthesis. This allows for the construction of complex molecular architectures, including those with potential biological activity or applications as molecular probes. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization in the laboratory.

In essence, this compound represents a versatile platform molecule. Future research efforts directed at exploring the full scope of its synthetic transformations and the properties of its derivatives are likely to uncover new and valuable applications in both materials science and organic synthesis, further solidifying the importance of halogenated fatty acid esters in modern chemical research.

Advanced Research Applications of 4 Iodophenyl Methyl Octanoate in Specialized Domains

Materials Science Applications as a Building Block or Functional Component

The unique structure of (4-iodophenyl)methyl octanoate (B1194180) makes it a candidate for the development of novel materials with tailored properties. The iodophenyl moiety can be functionalized through cross-coupling reactions, while the octanoate tail can impart flexibility and solubility.

Precursor for Polymeric Materials with Tunable Properties

While direct evidence for the use of (4-iodophenyl)methyl octanoate as a precursor for poly(BAMO-carboxylate) copolymers is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential in this area. The iodo- group can be converted into other functional groups, such as boronic esters, which are essential for Suzuki polycondensation reactions. This would allow for the incorporation of the this compound unit into a polymer backbone, where the octanoate side chain could influence the polymer's solubility, glass transition temperature, and mechanical properties.

Development of Functional Coatings and Surface Modifiers

Functional coatings and surface modifiers are crucial for a wide range of industrial applications, providing properties such as durability, specific surface morphology, and environmental sustainability. The this compound molecule possesses a reactive handle (the iodo- group) that can be used to anchor it to surfaces through various chemical reactions. For instance, the iodo- group can participate in Sonogashira or Heck coupling reactions to attach the molecule to surfaces functionalized with alkynes or alkenes, respectively. The octanoate tail would then form a hydrophobic layer on the surface, which could be useful for creating water-repellent or anti-fouling coatings.

Role as a Synthetic Intermediate for Complex Organic Molecules

The reactivity of the carbon-iodine bond makes this compound a valuable building block in organic synthesis for the construction of more complex molecules with specific functions.

Building Block for Fluorescent Probes and Chemical Sensors

Fluorescent probes are essential tools in chemical biology and materials science for visualizing and detecting specific analytes. While direct synthesis of fluorescent probes from this compound is not widely reported, its structure provides a scaffold for such applications. The iodophenyl group can be used as a starting point to introduce a fluorophore through cross-coupling reactions. For example, a Suzuki coupling with a boronic acid derivative of a fluorescent molecule like pyrene (B120774) or coumarin (B35378) could yield a fluorescent probe. The octanoate ester could serve to modulate the probe's solubility and cellular uptake. The development of fluorescent probes often involves the use of naturally derived fluorescent compounds or their synthetic analogs.

Precursor for Advanced Radiochemical Synthesis (e.g., for ¹⁸F-labeling precursors in non-clinical contexts)

Positron Emission Tomography (PET) is a powerful imaging technique that relies on the use of molecules labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of new ¹⁸F-labeled probes is a major area of research. Aryl iodides are common precursors for radiofluorination reactions. The carbon-iodine bond in this compound can be replaced with ¹⁸F through nucleophilic substitution, although this often requires activation of the aromatic ring. A more common approach is the use of organoiodonium salts or sulfonate leaving groups for the introduction of ¹⁸F. For instance, the related compound 4-iodophenyl-[¹⁸F]fluorosulfate has been investigated as a versatile building block for indirect radiolabeling via Pd-catalyzed cross-coupling reactions. This suggests that this compound could be a precursor to such advanced radiochemicals, where the iodo- group is first converted to a more reactive precursor for ¹⁸F-labeling.

Utilization in Green Solvents and Catalytic Systems (e.g., Ionic Liquids)

The use of this compound in green solvents and catalytic systems, particularly those involving ionic liquids, remains a largely unexplored area of research. However, the inherent properties of its aryl iodide moiety suggest significant potential. Ionic liquids, which are salts with melting points below 100°C, are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. mdpi.comresearchgate.netrsc.org They have been shown to be effective media for a variety of catalytic reactions, including those involving aryl halides. mdpi.comdcu.ie

Aryl iodides are known to be highly reactive substrates in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. dcu.ie The use of ionic liquids as the reaction medium for such transformations can offer several advantages, including enhanced reaction rates, improved selectivity, and simplified catalyst recovery and recycling. mdpi.comdcu.ie For instance, the palladium-catalyzed arylation of olefins with aryl iodides has been successfully carried out in ionic liquids, demonstrating high efficiency and regioselectivity. dcu.ie

Given this precedent, this compound could serve as a valuable substrate in ionic liquid-based catalytic systems. Its octanoate ester chain may influence its solubility in specific ionic liquids, potentially allowing for fine-tuning of reaction conditions. Research in this area could focus on utilizing this compound as a building block for the synthesis of more complex molecules in environmentally benign solvent systems.

Table 1: Potential Catalytic Reactions of this compound in Ionic Liquids

| Reaction Type | Potential Product Class | Catalyst | Ionic Liquid Cation/Anion Examples |

| Suzuki Coupling | Biaryl compounds | Palladium complexes | 1-butyl-3-methylimidazolium / BF4-, PF6- |

| Heck Coupling | Substituted styrenes | Palladium complexes | 1-butyl-3-methylimidazolium / BF4-, PF6- |

| Sonogashira Coupling | Disubstituted alkynes | Palladium/Copper complexes | 1-butyl-3-methylimidazolium / BF4-, PF6- |

| Carbonylation | Aromatic esters/amides | Palladium complexes | 1-butyl-3-methylimidazolium / Cl-, Br- |

This table is illustrative of potential applications and is based on known reactivities of aryl iodides in ionic liquids.

Model Compound Studies for Fundamental Chemical Principles (e.g., Esterification/Hydrolysis Kinetics, Aromatic Reactivity)

This compound is a suitable candidate for use as a model compound in studies of fundamental chemical principles, such as reaction kinetics and aromatic reactivity. Its well-defined structure allows for the systematic investigation of the influence of its constituent parts on chemical transformations.

Esterification and Hydrolysis Kinetics:

The benzyl (B1604629) ester functionality of this compound makes it a pertinent model for studying esterification and hydrolysis kinetics. The rate of hydrolysis of benzyl esters can be influenced by both steric and electronic factors. archive.orgpearson.com For instance, the hydrolysis rate of benzyl acetate (B1210297) has been compared to that of other benzyl esters to understand the effect of the carboxylate group. archive.org In the case of this compound, the electron-withdrawing nature of the iodine atom could influence the electrophilicity of the carbonyl carbon, thereby affecting the rate of nucleophilic attack by water or hydroxide (B78521) ions during hydrolysis. chemrxiv.org Comparative kinetic studies with benzyl octanoate and other substituted (4-halophenyl)methyl octanoates could provide valuable data on the electronic effects of substituents on ester lability.

Aromatic Reactivity:

Table 2: Comparative Hydrolysis Rates of Related Esters

| Ester | Relative Rate of Hydrolysis (Qualitative) | Influencing Factors |

| Phenyl Acetate | Slower | Phenyl group's resonance stabilization of the ester linkage. pearson.com |

| Benzyl Acetate | Faster | Less resonance stabilization compared to phenyl acetate. pearson.com |

| This compound | Hypothesized to be faster than benzyl octanoate | Potential electron-withdrawing effect of iodine increasing carbonyl electrophilicity. |

This table is based on established principles of ester hydrolysis and provides a hypothesized reactivity for this compound.

Exploration in Energy-Related Applications

While not yet documented, the structural features of this compound suggest avenues for its exploration in energy-related applications, including organic electronics and biofuels.

Organic Electronics and Solar Cells:

Iodinated organic compounds have been investigated for their use in organic solar cells (OSCs). researchgate.net For example, 1,3-diiodobenzene (B1666199) has been used as a solid additive to improve the efficiency and stability of OSCs. researchgate.net The presence of heavy atoms like iodine can influence the electronic properties of organic materials, potentially enhancing charge transport and extraction. researchgate.net The (4-iodophenyl)methyl moiety of the target compound could be incorporated into larger conjugated systems designed for organic photovoltaic applications. Furthermore, some organic compounds with structures analogous to certain liquid crystals have been studied for energy conversion and storage. rsc.org While this compound itself is not a liquid crystal, related Schiff base esters containing an iodophenyl group have been synthesized and shown to exhibit liquid crystalline properties, which are of interest for display technologies and potentially for thermal energy storage. oaepublish.cominnovations-report.com

Biofuels:

Long-chain fatty acid esters are the primary components of biodiesel. dieselnet.comgoogle.com this compound, while not a conventional fatty acid alkyl ester, contains an eight-carbon ester chain, which is comparable in length to some fatty acid esters found in biodiesel. frontiersin.orgnih.gov Research into advanced biofuels could explore the properties of aromatic esters as potential fuel components or additives. The combustion characteristics and energy content of such compounds would need to be evaluated. The presence of iodine would likely make it unsuitable as a fuel itself due to the potential for corrosive and environmentally harmful emissions. However, its study could provide fundamental data on the combustion of halogenated aromatic esters, which may be relevant in the context of co-firing with other waste streams.

Table 3: Potential Areas of Investigation for this compound in Energy Applications

| Application Area | Potential Role of this compound | Key Structural Feature | Rationale |

| Organic Solar Cells | Additive or synthetic precursor | Iodophenyl group | Iodinated compounds can improve charge transport and morphology in the active layer of OSCs. researchgate.net |

| Thermal Energy Storage | Model for liquid crystal precursors | Iodophenyl group | Analogous compounds with iodophenyl moieties exhibit liquid crystalline phases suitable for thermal energy storage. oaepublish.com |

| Biofuel Research | Model compound for combustion studies | Octanoate ester chain | Provides a basis for understanding the combustion properties of aromatic esters with medium-length alkyl chains. frontiersin.orgnih.gov |

This table outlines prospective research directions and is based on the applications of structurally related compounds.

Future Research Directions and Emerging Opportunities for 4 Iodophenyl Methyl Octanoate Studies

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The future synthesis of (4-iodophenyl)methyl octanoate (B1194180) will likely prioritize green chemistry principles, moving away from traditional methods that may involve hazardous reagents or produce significant waste. The primary goal is to develop routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. jocpr.com

A standard laboratory synthesis would involve the esterification of (4-iodophenyl)methanol with octanoic acid or its more reactive derivative, octanoyl chloride. However, modern sustainable methods offer significant improvements.

Enzymatic Esterification: Lipase-catalyzed reactions present a mild and highly selective method for ester synthesis. researchgate.net This approach avoids harsh acidic or basic conditions, reducing by-product formation and energy consumption. The reaction between (4-iodophenyl)methanol and octanoic acid using an immobilized lipase (B570770) would proceed in a suitable organic solvent or even under solvent-free conditions, with water being the only byproduct, leading to a very high atom economy.

Heterogeneous Catalysis: The use of solid acid catalysts, such as Dowex H+ resins, potentially in combination with activators like sodium iodide (NaI), offers an energy-efficient and reusable catalytic system. nih.govacs.org This method facilitates a straightforward workup, as the catalyst can be simply filtered off.

Isopropenyl Ester Chemistry: An innovative, atom-economical approach involves the reaction of (4-iodophenyl)methanol with an isopropenyl ester, such as isopropenyl octanoate. nih.govacs.org This reaction, often catalyzed by a heterogeneous acid, is driven forward by the irreversible tautomerization of the liberated enol to acetone, which is a benign and easily removable byproduct. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Method | Reactants | Catalyst/Reagent | Key Advantages | Atom Economy | Byproducts |

|---|---|---|---|---|---|

| Fischer Esterification | (4-iodophenyl)methanol + Octanoic acid | H₂SO₄ (conc.) | Low-cost reagents | High | H₂O |

| Acyl Chloride Method | (4-iodophenyl)methanol + Octanoyl chloride | Pyridine (B92270) or Et₃N | High reactivity, fast | Moderate | HCl (neutralized salt) |

| Enzymatic Esterification | (4-iodophenyl)methanol + Octanoic acid | Immobilized Lipase | Mild conditions, high selectivity, green researchgate.net | Very High | H₂O |

| Dowex H+/NaI Catalysis | (4-iodophenyl)methanol + Octanoic acid | Dowex H+, NaI | Reusable catalyst, simple workup nih.govacs.org | High | H₂O |

| Isopropenyl Ester Method | (4-iodophenyl)methanol + Isopropenyl octanoate | Heterogeneous Acid | Irreversible, high yield, benign byproduct nih.gov | Very High | Acetone |

Exploration of Underutilized Reactivity Modes of the Iodophenyl Group and Ester Linkage

The true potential of (4-iodophenyl)methyl octanoate lies in the selective and novel functionalization of its two key chemical handles: the C-I bond and the ester linkage.

The iodophenyl group is a well-established participant in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I < C-Br < C-Cl), making it an ideal substrate for a wide array of transformations. wikipedia.org Future research will undoubtedly focus on leveraging this reactivity for the synthesis of complex molecules. Key reactions include:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

Beyond these established methods, research could explore more novel transformations. This includes photoredox-catalyzed reactions that proceed under mild conditions, or the formation of hypervalent iodine reagents from the iodophenyl moiety, which can then participate in a range of unique oxidative transformations. nih.gov

The ester linkage , while generally stable, can also be a site for selective chemical modification. While hydrolysis is the most common reaction, future studies could investigate:

Transesterification: Exchanging the octanoate group for other ester chains to fine-tune properties like solubility or melting point.

Selective Reduction: Partial reduction of the ester to the corresponding ether, while preserving the iodophenyl group, could yield novel structures.

C-O Bond Activation: Advanced catalytic systems, particularly those based on nickel or palladium, have been shown to cleave the C(acyl)-O bond of aryl esters, enabling their use as aryl electrophiles in cross-coupling reactions. wuxiapptec.com Applying these methods to this compound could unveil new synthetic pathways where the ester group itself becomes a reactive site.

Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all starting materials, are highly valued for their efficiency and complexity-building potential. mdpi.com this compound is an excellent candidate for integration into MCRs, primarily acting as the aryl halide component.

For example, a palladium-catalyzed three-component reaction could involve this compound, an alkyne, and an amine to rapidly assemble complex substituted aniline (B41778) derivatives. mdpi.com Similarly, its participation in isocyanide insertion cascades could generate diverse heterocyclic scaffolds.

Cascade reactions , where a single event triggers a series of subsequent intramolecular transformations, represent another exciting frontier. The iodophenyl group can be used to initiate such a cascade. For instance, an initial intermolecular coupling at the iodine site could introduce a functional group that then participates in an intramolecular cyclization with the ester moiety or a derivative thereof. Iodine(III)-mediated cyclization cascades of diynes have demonstrated the power of iodine reagents in initiating complex transformations, suggesting that the iodophenyl group in the target molecule could be pre-activated to trigger similar processes. nih.gov

Advanced Applications in Smart Materials and Responsive Systems

The unique structure of this compound makes it a promising candidate for incorporation into smart materials and responsive systems. The iodophenyl group serves as a covalent anchor point for grafting the molecule onto polymer backbones or surfaces via cross-coupling chemistry.

Stimuli-Responsive Polymers: The octanoate chain can impart hydrophobicity and influence the self-assembly of polymers. By incorporating this compound into a polymer, and then further functionalizing the iodine position, one could create amphiphilic structures that respond to changes in pH, temperature, or light.

Liquid Crystals: The rigid iodophenyl group combined with the flexible octanoate chain is a structural motif found in some liquid crystalline materials. Future research could explore how this compound and its derivatives could be used to create new liquid crystals with tunable phase transitions.

Functional Surfaces: The molecule could be attached to surfaces (e.g., silica (B1680970) or gold nanoparticles) to modify their properties. The terminal octanoate chain could render surfaces hydrophobic, while the iodine atom remains available for further "click-type" functionalization, allowing for the creation of multifunctional coatings.

Synergistic Computational-Experimental Approaches for Enhanced Discovery

Modern chemical research benefits immensely from the synergy between computational modeling and experimental validation. Density Functional Theory (DFT) is a powerful tool for predicting the behavior of molecules like this compound.

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and energy profiles of potential reactions, such as the oxidative addition of the C-I bond to a palladium catalyst. acs.orgrsc.org This can help in understanding reaction kinetics and selecting optimal ligands and conditions for cross-coupling reactions.

Predicting Spectroscopic Properties: Computational methods can predict NMR, IR, and UV-Vis spectra, aiding in the characterization of new compounds derived from this compound. rsc.org

Rational Design of New Molecules: By modeling how structural changes affect electronic properties, computational studies can guide the design of new derivatives for specific applications, such as materials with desired electronic or optical properties. mdpi.com For example, modeling the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's potential as an electronic material. wuxiapptec.com

A proposed workflow combining computational and experimental approaches is outlined in Table 2.

| Research Phase | Computational Approach (DFT) | Experimental Approach | Synergistic Outcome |

|---|---|---|---|

| Synthesis Optimization | Model catalyst-substrate interactions. | Screen catalysts and reaction conditions. | Rational selection of the most efficient synthetic route. |

| Reactivity Screening | Calculate activation energies for various cross-coupling reactions. rsc.org | Perform small-scale test reactions with different partners. | Prioritization of high-yield reaction pathways for scale-up. |

| Material Design | Simulate electronic and conformational properties of derived polymers. | Synthesize and characterize new materials. | Design of smart materials with targeted responsive properties. |

| Spectroscopic Analysis | Predict 1H and 13C NMR chemical shifts. rsc.org | Acquire and interpret experimental spectra. | Unambiguous structural confirmation of new derivatives. |

Potential in Advanced Analytical Standards and Chemical Probes

The presence of a heavy iodine atom gives this compound unique properties that could be exploited in analytical chemistry.

Mass Spectrometry Probes: The distinct isotopic signature of iodine can be useful in mass spectrometry. The molecule could be used as a derivatizing agent for other molecules, introducing an iodine tag that simplifies detection and quantification. Iodine-containing probes have been developed for molecular detection in secondary ion mass spectrometry (SIMS). rsc.org

X-ray Contrast Agents: Iodinated organic molecules are the basis for most clinical X-ray contrast agents (e.g., Iomeprol, Iohexol) due to iodine's high atomic number and ability to absorb X-rays. mdpi.comnih.gov While this compound itself is unlikely to be a contrast agent due to its high lipophilicity and low iodine-to-mass ratio, it could serve as a model compound or a synthetic precursor for developing new, more complex iodinated materials for imaging applications, such as iodinated nanopolymersomes. utwente.nl

Analytical Standards: As a well-defined chemical entity, pure this compound could serve as an analytical standard for the quantification of related compounds in environmental or biological samples using techniques like GC-MS or HPLC, where the iodine atom provides a sensitive handle for detection. aip.orginl.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (4-iodophenyl)methyl octanoate, and how can purity be validated?

- Methodology : Synthesis typically involves esterification of 4-iodobenzyl alcohol with octanoyl chloride using acid catalysts (e.g., H₂SO₄) or solid acid catalysts like sulfated aluminum-based silica (SiO₂-Al₂O₃-SO₄²⁻) . Post-synthesis, purification via column chromatography is recommended.

- Validation : Purity can be confirmed via GC-MS with isobutyl ester derivatization, which improves sensitivity (LLOQ: 0.43 µM) compared to methyl esterification . NMR (¹H/¹³C) and HPLC (e.g., C18 columns) are complementary for structural confirmation .

Q. How does the iodine substituent influence the compound’s stability and volatility during storage?

- Stability : The electron-withdrawing iodine group may enhance stability against hydrolysis compared to non-halogenated analogs. However, methyl esters of medium-chain fatty acids (e.g., methyl octanoate) are volatile; storage at -20°C in sealed vials with inert gas (N₂) is advised to prevent degradation .

- Volatility Mitigation : Isobutyl derivatization reduces volatility, as demonstrated for octanoate esters in GC-MS workflows .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- GC-MS : Derivatize with isobutyl reagents to enhance specificity. Fragments at m/z 127.1 (unlabeled) and 131.1 (¹³C-labeled) minimize baseline interference .

- LC-MS/MS : For polar metabolites, reverse-phase columns with ESI ionization improve detection limits.

Advanced Research Questions

Q. How do structural modifications (e.g., iodine position) affect catalytic deoxygenation pathways?

- Mechanistic Insights : In Pt/Al₂O₃ systems, methyl octanoate undergoes decarboxylation/decarbonylation (C-C bond cleavage) or hydrogenation (C-O bond cleavage) . The iodine substituent may sterically hinder adsorption on catalytic sites, altering product selectivity.

- Experimental Design : Compare conversion rates and product distributions (e.g., alkanes vs. alcohols) between this compound and non-iodinated analogs using fixed-bed reactors .

Q. What are the key challenges in resolving contradictory data from isotopic enrichment studies?

- Data Contradictions : Methyl ester derivatization can introduce artifactual enrichment due to contamination or volatility-related sample loss .

- Resolution : Use isobutyl derivatization to improve sensitivity and specificity. Validate with GC-C-IRMS for low-enrichment samples and GC-MS for high-enrichment (>1%) scenarios .

Q. How does the iodine substituent modulate olfactory receptor binding compared to unsaturated analogs?

- Structural-Activity Relationship : In rat models, methyl octanoate (single bond) activates anterior olfactory glomeruli, while unsaturated analogs (e.g., methyl-trans-2-octenoate) shift activation posteriorly . The iodine group’s steric and electronic effects could further alter receptor binding kinetics.

- Experimental Design : Use 2-DG uptake mapping or calcium imaging in olfactory bulb slices to compare spatial activation patterns .

Methodological Considerations Table

Key Takeaways for Researchers

- Derivatization Choice : Isobutyl esters outperform methyl esters in GC-MS sensitivity and specificity for octanoate analogs .

- Catalytic Studies : Prioritize Pt/Al₂O₃ systems for mechanistic deoxygenation studies, but account for halogen steric effects .

- Data Validation : Cross-validate isotopic enrichment results with multiple techniques (GC-MS + GC-C-IRMS) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.